1-(5-Methyl-3-pyridinyl)-1-decanone, also known as 1-(5-methylpyridin-3-yl)decan-1-one, is a ketone compound characterized by a carbonyl group attached to a long-chain alkyl group and a pyridine ring. This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications.
1-(5-Methyl-3-pyridinyl)-1-decanone falls under the category of ketones, which are organic compounds containing a carbonyl group () bonded to two carbon atoms. In this case, the structure consists of a decanone backbone with a pyridinyl substituent, classifying it as an aryl ketone.
The synthesis of 1-(5-Methyl-3-pyridinyl)-1-decanone typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-3-pyridinecarboxaldehyde with decanoyl chloride in the presence of a base such as triethylamine to facilitate the formation of the ketone.
The reaction conditions often require careful control of temperature and time to ensure high yields. For instance, a typical procedure might involve:
The molecular formula for 1-(5-Methyl-3-pyridinyl)-1-decanone is . Its structure features:
The average molecular weight is approximately 247.38 g/mol with a monoisotopic molecular weight of 247.1936 g/mol. The compound's InChI identifier is InChI=1S/C16H25NO/c1-3-4-5-6-7-8-9-10-16(18)15-11-14(2)12-17-13-15/h11-13H,3-10H2,1-2H3 .
As a ketone, 1-(5-Methyl-3-pyridinyl)-1-decanone can undergo various chemical reactions typical of ketones, including:
For example, when treated with lithium aluminum hydride (LiAlH4), this compound can be reduced to its corresponding alcohol. The reaction typically requires anhydrous conditions and careful handling due to the reactivity of LiAlH4.
1-(5-Methyl-3-pyridinyl)-1-decanone is typically presented as a colorless to pale yellow liquid. Its melting point ranges from 220°C to 223°C .
Key chemical properties include:
This compound has potential applications in:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5